Pseudo RACK1
Description
Genesis of the Pseudo RACK1 Concept: Mimicry of Protein Kinase C-RACK1 Interactions
The conceptual foundation for this compound arose from the discovery of a family of intracellular proteins called Receptors for Activated C-Kinase (RACKs). frontiersin.orgnih.gov The first of these, RACK1, was identified and cloned from a rat brain cDNA library as a 36-kDa protein that specifically binds to activated Protein Kinase C (PKC), particularly the PKCβII isoform. frontiersin.orgmdpi.comulisboa.pt RACKs function as scaffold proteins, anchoring activated PKC at specific subcellular locations, thereby bringing the kinase in close proximity to its substrates and ensuring the specificity of its signaling. pnas.orgnih.govresearchgate.net
Further investigation into the interaction between PKC and RACK1 revealed short sequences of homology between the two proteins. nih.gov This observation led to a compelling hypothesis: similar to the well-established "pseudosubstrate" sequence on PKC that maintains it in an inactive state, there might also exist a "pseudo-RACK1" binding site within the PKC enzyme itself. nih.govresearchgate.net This proposed autoregulatory domain, termed the pseudo-anchoring site, would intramolecularly interact with the RACK1-binding site on PKC, keeping the enzyme in an inactive conformation. nih.govnih.gov Upon cellular activation, a conformational change would expose the RACK-binding site, allowing it to dock with RACK1 and initiate downstream signaling. nih.gov The genesis of the this compound peptide was the idea that a short, synthetic peptide mimicking this autoregulatory "pseudo-RACK1" sequence could disrupt the intramolecular inhibition and act as a modulator of PKC function. nih.govnih.gov
Design and Engineering of this compound as a Cell-Permeable Peptide
To be an effective research tool for studying cellular processes, the this compound peptide needed to be able to enter intact cells. This was achieved by engineering it as a cell-permeable conjugate. The core of the this compound peptide is a sequence derived from the C2 domain of PKCβ, specifically the region identified as the pseudo-anchoring site. pnas.orgoncotarget.com A common sequence used for this purpose is SVEIWD. pnas.org
To facilitate entry into cells, this PKC-derived peptide was chemically linked to a cell-penetrating peptide (CPP). A widely used CPP for this purpose is a carrier peptide derived from the third helix of the Drosophila Antennapedia homeodomain. pnas.org This carrier peptide is actively taken up by cells, effectively ferrying the attached this compound peptide across the plasma membrane. The linkage is often a disulfide bridge, which is designed to be cleaved by the reducing environment of the cytoplasm, releasing the active this compound peptide inside the cell. oncotarget.com This clever design ensures the efficient intracellular delivery of the peptide, allowing it to interact with its target, PKC. oncotarget.com
| Component | Sequence Example | Function |
| Active Peptide | SVEIWD | Mimics the pseudo-RACK1 site on PKCβ, modulating PKC-RACK1 interaction. pnas.org |
| Carrier Peptide | Antennapedia (RQIKIWFQNRRMKWKK) | Facilitates translocation across the cell membrane. pnas.org |
| Linkage | Disulfide Bridge | Connects the active and carrier peptides; cleaved inside the cell to release the active peptide. |
Table 1: Components of the Engineered Cell-Permeable this compound Peptide. This table details the constituent parts of the typical this compound conjugate designed for cellular studies.
Early Characterization and Significance in Protein Kinase C Signaling Studies
Early studies were crucial in validating the function of the this compound peptide and demonstrating its utility. Research published in 1995 showed that the PKC-derived peptide, but not its homologous counterpart from RACK1, could modulate PKC function both in vitro and in vivo. nih.gov These initial characterizations demonstrated that the this compound peptide could bind to and activate PKC even in the absence of traditional PKC activators like phorbol (B1677699) esters. nih.govresearchgate.net This finding supported the hypothesis that the peptide functions as a PKC agonist by disrupting the intramolecular autoinhibitory interaction. nih.gov
The development of this compound and other translocation-modulating peptides provided a new way to study the specific roles of individual PKC isozymes. nih.govtorvergata.it By selectively activating a specific PKC isozyme, researchers could begin to trace its unique contributions to various cellular functions. nih.govnih.gov For example, the intraneuronal delivery of PKC pseudosubstrate inhibitors was shown to cause growth cone collapse, highlighting the role of PKC in neuronal development. Similarly, this compound was used to investigate PKCβ's role in the activation of immune cells, such as the human promyelocytic cell line THP-1. oncotarget.comresearchgate.net These early studies established this compound as a significant tool, enabling a more nuanced understanding of PKC signaling by allowing for the targeted activation of specific PKC-RACK interactions, a level of detail that was difficult to achieve with general kinase activators or inhibitors. nih.govnih.gov
| Property | Description | Source |
| Molecular Weight | ~3198.81 Da | |
| Formula | C₁₄₄H₂₂₅N₄₃O₃₄S₃ | |
| Full Sequence | KKWKMRRNQFWIKIQRC-CSVEIWD* (*Disulfide bridge) | oncotarget.com |
| Mechanism | Acts as an agonist by mimicking the pseudo-anchoring site of PKC, disrupting autoinhibition and promoting activation. | nih.govresearchgate.net |
| Primary Target | Protein Kinase C (specifically isoforms like PKCβ) | nih.govnih.gov |
Table 2: Chemical and Functional Properties of a Representative this compound Peptide. This table summarizes key technical data and the characterized mechanism of action for the compound.
Properties
Molecular Formula |
C144H225N43O34S3 |
|---|---|
Molecular Weight |
3198.81 |
SMILES |
CC[C@]([C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CSSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](C(O)=O)([H])CC(O)=O)([H])CC1=CNC2=CC=CC=C12)([H])[C@@](CC)([H])C)([H])CCC(O)=O)([H])C(C)C)([H]) |
Origin of Product |
United States |
Molecular Design and Functional Modalities of Pseudo Rack1 Peptide
Peptide Sequence Derivation and Structural Features
The rational design of the Pseudo RACK1 peptide is based on the intricate relationship between PKC and its anchoring proteins, particularly the Receptor for Activated C Kinase 1 (RACK1). nih.govnih.gov The peptide's sequence and structure are engineered to exploit the natural protein-protein interactions that govern PKC localization and activity.
Origin from Protein Kinase C Beta (PKCβ) C2 Domain
The this compound peptide originates from a short sequence of amino acids found within the C2 domain of Protein Kinase C Beta (PKCβ). nih.govoncotarget.compnas.org The C2 domain of conventional PKC isozymes, like PKCβ, is a crucial regulatory module. portlandpress.comahajournals.org Researchers identified a sequence within this C2 domain, specifically SVEIWD, which shows homology to a sequence in RACK1. pnas.org This led to the hypothesis that this region in PKCβ might act as a "pseudo-anchoring site," an internal sequence that mimics the binding site on RACK1. pnas.org
This "pseudo-RACK1" sequence is thought to play an autoregulatory role. pnas.org In an inactive state, this internal peptide sequence may interact with the RACK-binding site on PKC itself, preventing it from associating with its actual anchoring protein, RACK1. pnas.org By synthesizing a peptide with this sequence, researchers created a tool that could potentially disrupt this intramolecular inhibition and act as an activator of PKC. targetmol.com
Role of Cell-Penetrating Peptide Conjugation (e.g., Antennapedia Domain)
To be effective, the this compound peptide must be able to cross the cell membrane and reach its intracellular target. To achieve this, it is chemically linked, or conjugated, to a cell-penetrating peptide (CPP). nih.govoncotarget.com A commonly used CPP for this purpose is a peptide derived from the Antennapedia homeodomain. oncotarget.com
The Antennapedia peptide is known for its ability to be actively taken up by intact cells, a process that allows for the rapid and efficient uptake of the attached activator peptide. oncotarget.com This conjugation is a critical feature of the this compound design, as it overcomes the natural barrier of the cell membrane, enabling the peptide to exert its effects within the cytoplasm. nih.govoncotarget.com
Mechanisms of Intracellular Delivery and Activator Release
The delivery of the this compound peptide into the cell and the subsequent release of the active component are cleverly engineered through a specific chemical linkage.
The this compound peptide is linked to the Antennapedia domain vector peptide via a disulfide bridge. nih.govoncotarget.comtargetmol.com Once the conjugated peptide is taken up by the cell, it encounters the reducing environment of the cytoplasm. targetmol.com This intracellular environment leads to the reduction of the disulfide bond. targetmol.com The cleavage of this disulfide bridge separates the this compound activator peptide from the Antennapedia cell-penetrating peptide. targetmol.com This release mechanism ensures that the active peptide is freed within the cell where it can then interact with PKC. targetmol.com The Antennapedia peptide facilitates entry, and the reducing conditions of the cytoplasm trigger the release of the functional activator peptide. targetmol.com
| Component | Sequence/Feature | Function |
| Activator Peptide | SVEIWD | Derived from the C2 domain of PKCβ; acts as a pseudo-RACK1 sequence to activate PKC. oncotarget.compnas.org |
| Cell-Penetrating Peptide | Antennapedia Domain | Facilitates the uptake of the entire conjugate across the cell membrane. oncotarget.com |
| Linkage | Disulfide Bridge | Connects the activator and cell-penetrating peptides; cleaved in the reducing environment of the cytoplasm to release the active peptide. oncotarget.comtargetmol.com |
Pseudo Rack1 Peptide As a Modulator of Protein Kinase C Activity
Agonistic Action on Protein Kinase C Isoforms
Pseudo RACK1 functions as an agonist of Protein Kinase C, initiating its activation and subsequent downstream signaling events. This agonistic property stems from its ability to interact with specific PKC isoforms and induce a conformational change that mimics the activated state.
Specificity for PKCβ and Classical PKC Isozymes
The modulatory effects of this compound are not uniform across all PKC isoforms. Research has demonstrated a notable specificity of this peptide, particularly for PKCβ. nih.govtorvergata.itoncotarget.comnih.govresearchgate.netnih.gov The design of this compound is derived from a sequence within the C2 domain of PKCβ, which contributes to its preferential interaction with this isoform. nih.govrndsystems.com RACK1 (Receptor for Activated C Kinase 1), the protein which this compound mimics, is known to preferentially interact with PKCβII. nih.govtorvergata.itportlandpress.com This inherent specificity is a crucial feature, allowing for the targeted activation of a subset of PKC-mediated pathways.
While the primary specificity is for PKCβ, studies have also indicated that this compound can act as a general agonist for the classical PKC isozymes, which include α, βI, βII, and γ PKC. pnas.org This broader activity among the classical isoforms is attributed to the conserved nature of the RACK-binding site within this subgroup.
Activation in the Absence of Canonical Protein Kinase C Activators
A remarkable characteristic of this compound is its capacity to activate PKC without the need for the canonical second messengers that typically trigger PKC activation, such as diacylglycerol (DAG) and calcium. nih.govnih.gov Normally, the activation of classical PKC isozymes is a multi-step process initiated by an increase in intracellular calcium and the generation of DAG. nih.gov However, this compound circumvents this requirement by directly engaging with the enzyme. nih.govnih.gov
Data from various studies have consistently shown that the this compound peptide can bind to and activate PKC both in vitro and in vivo in the absence of these traditional activators. nih.govnih.gov This suggests that the peptide induces a conformational shift in the PKC molecule that is sufficient to relieve its autoinhibitory constraints and expose the catalytic domain, thereby rendering the enzyme active.
This compound's Role as a Pseudo-Anchoring Site Mimetic
The mechanism through which this compound exerts its agonistic effects is by acting as a mimetic of a "pseudo-anchoring site." This concept is based on the discovery of short sequences of homology between PKC and its anchoring protein, RACK1. nih.govnih.govpnas.orgcsic.esmdpi.com It is hypothesized that an intramolecular interaction within the inactive PKC enzyme, between the RACK-binding site and this pseudo-RACK sequence, maintains the enzyme in a dormant state. nih.govnih.govpnas.org
Interaction with the RACK-Binding Site on Protein Kinase C
This compound is designed to mimic the sequence of this intramolecular binding partner. By introducing an excess of the this compound peptide, this intramolecular interaction can be competitively disrupted. nih.govnih.govpnas.orgcsic.esmdpi.com The peptide binds to the RACK-binding site on PKC, which is located within regions like the C2 domain for PKCβ. rndsystems.comnih.govnih.govpnas.orgcsic.esmdpi.commdpi.com This binding event displaces the internal pseudo-RACK sequence, preventing the enzyme from returning to its inactive, closed conformation. nih.govnih.govpnas.org
Stabilization of Protein Kinase C Active Conformation
Upon binding to the RACK-binding site, this compound is thought to stabilize the "open" and active conformation of PKC. rndsystems.com In its inactive state, the enzyme's catalytic site is masked by an autoinhibitory pseudosubstrate sequence. The binding of this compound facilitates the release of this pseudosubstrate, thereby exposing the catalytic domain and enabling the phosphorylation of target substrates. nih.govnih.gov This stabilization of the active conformation is a key aspect of its function as a PKC agonist.
Table 1: Research Findings on this compound and PKC Interaction
| Finding | Affected PKC Isoforms | Mechanism of Action | Reference |
|---|---|---|---|
| Preferential interaction and activation | PKCβII | Mimics RACK1 binding | nih.govtorvergata.it |
| General agonist activity | Classical PKCs (α, βI, βII, γ) | Mimics a conserved RACK-binding site | pnas.org |
| Activation without Ca2+/DAG | PKC | Direct binding and conformational change | nih.govnih.gov |
| Binds to RACK-binding site | PKC | Competitive displacement of intramolecular inhibitory sequence | nih.govnih.govpnas.org |
| Stabilizes active conformation | PKC | Promotes open conformation, releasing pseudosubstrate | rndsystems.com |
Cellular and Molecular Pathways Influenced by Pseudo Rack1 Peptide
Modulation of Cell Proliferation and Growth Regulatory Mechanisms
Pseudo RACK1 and the protein it mimics, RACK1, play significant roles in controlling cell proliferation and growth. nih.gov RACK1 itself is known to be involved in pathways that can inhibit cell growth, and peptides designed to modulate its interactions can have profound effects on cell cycle regulation. uniprot.orgnih.gov
The RACK1 signaling scaffold is a key regulator of the cell cycle, particularly at the G1/S transition checkpoint. nih.govnih.gov It can inhibit cell growth by extending the G0/G1 phase of the cell cycle. uniprot.org This regulation is achieved, in part, by suppressing the activity of Src kinase. nih.govnih.gov
Cyclins and Cyclin-Dependent Kinases (CDKs): Activation of Src typically induces cyclins D1, E, and A, and the activity of CDK2 and CDK4. nih.govnih.gov By inhibiting Src, the RACK1 complex, potentiated by this compound, can suppress these critical drivers of the G1/S transition. nih.gov
Retinoblastoma Protein (pRb): A crucial event for S phase entry is the hyperphosphorylation and inactivation of the retinoblastoma protein (pRb). nih.govnih.gov Peptides that disrupt the Src-RACK1 complex lead to pRb hyperphosphorylation, whereas the this compound agonist peptide promotes the hypophosphorylated, active state of pRb, which sequesters transcription factors like E2F1 and halts cell cycle progression. nih.gov
Therefore, the this compound peptide, by promoting the inhibitory function of the RACK1-Src complex, acts as a modulator of cell cycle progression, specifically delaying the transition from the G1 to the S phase. nih.govunife.it
The RACK1 protein is a critical component in signaling pathways that control cell-matrix interactions, including cell spreading and adhesion. uniprot.orgulisboa.pt It modulates integrin-dependent signaling and helps regulate the assembly and disassembly of focal adhesions, which are essential for cell attachment and migration. uniprot.orgplos.org
Studies have demonstrated that direct activation of PKC by a this compound peptide can promote cell spreading. biologists.com In one study using muscle cells deficient in α5-integrin, the application of a this compound peptide was sufficient to activate αPKC. biologists.com This activation led to significant cell spreading on fibronectin, a component of the extracellular matrix, mimicking the effect of general PKC activators. biologists.com This indicates that the this compound peptide can initiate the specific downstream signaling events required for the physical processes of cell adhesion and spreading by targeting and activating specific PKC isozymes involved in integrin signaling. plos.orgbiologists.com
Impact on Cell Cycle Progression (e.g., G1/S Transition).
Role in Immune Signaling and Immunomodulation
This compound has demonstrated significant immunostimulatory effects, primarily through its ability to directly activate PKCβ. nih.govresearchgate.net This mechanism is particularly relevant as defective PKC activation, often linked to a decline in RACK1 expression, is a key factor in the age-related decline of immune function, known as immunosenescence. nih.govnih.gov
The this compound peptide has been shown to be a potent activator of immune cells, triggering the production of inflammatory cytokines and the upregulation of costimulatory molecules. nih.govnih.gov In studies using the human promyelocytic cell line THP-1, the this compound peptide (referred to as RACK1 pseudosubstrate) induced a dose-dependent increase in the production of Interleukin-8 (IL-8) and the expression of the surface marker CD86, which is crucial for dendritic cell activation. nih.govresearchgate.net This activation is rapid, with PKCβ translocation to the cell membrane observed within minutes of exposure. researchgate.netresearchgate.net
The mechanism involves the phosphorylation of downstream proteins, including Heat Shock Protein 27 (Hsp27), which plays a central role in the signaling cascade leading to IL-8 production and CD86 expression. researchgate.net
In primary human leukocytes, the this compound peptide alone was sufficient to induce the production of IL-8 and IL-6 and to increase CD86 expression. nih.govnih.gov When used in combination with other immune stimuli like lipopolysaccharide (LPS), it further enhanced the production of IL-8, IL-10, and TNF-α. nih.govnih.gov
| Marker | Effect of this compound | Associated Pathway | Reference |
|---|---|---|---|
| IL-8 Production | Increased | PKCβ activation, Hsp27 phosphorylation | nih.govresearchgate.net |
| CD86 Expression | Increased | PKCβ activation, Hsp27 phosphorylation | nih.govresearchgate.net |
| PKCβ Translocation | Increased (Rapid) | Direct activation by this compound | researchgate.netresearchgate.net |
Immunosenescence is characterized by a weakened immune response in the elderly, which has been linked to defective RACK1 expression and subsequent impairment of the PKC signaling pathway. nih.govnih.govunimi.it The this compound peptide can counteract some of these age-associated defects. nih.govnih.gov
By directly activating PKCβ, the peptide bypasses the need for upstream signaling components and the age-related deficiency in RACK1. nih.gov In studies comparing leukocytes from young (25-34 years) and elderly (77-79 years) donors, the this compound peptide was able to induce cytokine production in both groups. nih.govnih.gov Notably, it restored the defective production of certain cytokines in cells from elderly donors. nih.gov For example, when combined with LPS, the peptide restored the production of IL-10 and TNF-α in leukocytes from the elderly group, bringing it closer to levels seen in the young group. nih.gov It also independently induced IFN-γ production in cells from old donors. nih.govnih.gov These findings suggest that directly targeting PKCβ with this compound can circumvent specific age-related blocks in immune signaling pathways. nih.gov
| Parameter | Effect in Young Donors (25-34 yrs) | Effect in Elderly Donors (77-79 yrs) | Reference |
|---|---|---|---|
| IL-8 Production (alone) | Induced | Induced | nih.govnih.gov |
| CD86 Expression (alone) | Induced | Induced | nih.govnih.gov |
| IFN-γ Production (alone) | No significant change | Induced | nih.govnih.gov |
| LPS-induced TNF-α Production | No significant change | Restored/Increased | nih.gov |
Activation of Leukocyte Responses and Cytokine Production (e.g., IL-8, CD86).
Influence on Ion Channel Function and Electrophysiological Properties (e.g., Kv3.3 Channels)
The influence of this compound extends to the regulation of ion channels, which are fundamental to the electrophysiological properties of excitable cells like neurons. This modulation typically occurs via PKC-mediated phosphorylation. nih.gov
Research on the Kv3.3 potassium channel, which is widely expressed in the nervous system and plays a role in enabling high-frequency firing of neurons, has shown direct modulation by PKC activators, including this compound. nih.gov In experiments using Xenopus oocytes expressing the mouse Kv3.3 channel, application of this compound (referred to as pseudoRack1) led to two significant changes in channel properties: nih.gov
Increased Current Amplitude: The peak amplitude of the potassium current flowing through the channels was enhanced.
Removal of Inactivation: Kv3.3 channels normally undergo a process of inactivation during sustained depolarization. This compound application removed this voltage-dependent inactivation.
These effects were confirmed to be PKC-dependent, as a PKC inhibitor peptide could prevent them. nih.gov The N-terminus of the Kv3.3 channel is believed to be the site of this modulation, as its removal mimics the effects of PKC activation. nih.gov By altering the amplitude and kinetics of Kv3.3 channels, this compound can influence neuronal excitability, potentially allowing neurons to maintain action potential fidelity during periods of high-frequency stimulation. nih.gov
This compound in Intercellular Communication and Adaptor Protein Regulation
The this compound peptide exerts its influence on cellular and molecular pathways primarily by targeting the intricate network of interactions orchestrated by its namesake, the Receptor for Activated C Kinase 1 (RACK1). As a synthetic peptide, this compound mimics an autoregulatory domain within Protein Kinase C (PKC), enabling it to directly activate PKC isoforms, thereby initiating a cascade of signaling events that impact both intercellular communication and the broader regulatory landscape of adaptor proteins. pnas.orgtocris.com
This compound is a chimeric peptide composed of a sequence from the C2 domain of PKCβ attached via a disulfide bridge to the Antennapedia domain vector peptide. tocris.comrndsystems.comnih.gov The Antennapedia portion facilitates the peptide's uptake into intact cells. tocris.comrndsystems.com Once inside the cytoplasm, the disulfide bond is reduced, releasing the active peptide, which then functions as a direct activator of PKC without the need for canonical upstream signals. pnas.orgrndsystems.com This mechanism effectively bypasses the cell's natural triggers for PKC activation, allowing for a targeted modulation of PKC-dependent pathways.
Influence on Intercellular Communication
This compound's ability to directly activate PKC has significant implications for intercellular communication, particularly within the immune system. PKC enzymes are pivotal regulators of immune cell function, and their activation is a key step in response to stimuli. nih.govresearchgate.net Research demonstrates that by activating PKCβ, this compound can stimulate human leukocytes, influencing the production and secretion of cytokines—the primary signaling molecules of the immune system. nih.govnih.gov
In studies using human whole blood assays, this compound alone was shown to induce the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov It also upregulates the expression of CD86, a critical co-stimulatory molecule on the surface of antigen-presenting cells, which is essential for communication with and activation of T-cells. nih.govnih.gov Furthermore, when used in conjunction with lipopolysaccharide (LPS), a potent immune stimulator, this compound enhanced the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10). nih.gov This highlights its role in modulating the cellular response to external signals, a cornerstone of intercellular communication.
These findings are particularly relevant in contexts such as immunosenescence, the age-related decline in immune function, which has been linked to reduced expression of the native RACK1 protein and consequently, defective PKC activation. nih.govnih.gov By directly activating PKC, this compound can bypass the requirement for endogenous RACK1, potentially restoring downstream signaling and cellular responses. nih.gov
Regulation of Adaptor Proteins
The function of this compound is intrinsically linked to the role of the endogenous RACK1 protein, a quintessential adaptor or scaffold protein. uniprot.org RACK1 itself lacks any enzymatic activity; its function is to serve as a dynamic hub, recruiting, assembling, and regulating a multitude of signaling molecules. uniprot.orgaai.org It is a 36-kDa protein characterized by seven WD40 repeat domains, which form a β-propeller structure that facilitates numerous protein-protein interactions. nih.govembopress.org RACK1 is a core component of the 40S ribosomal subunit, placing it at a critical intersection of signal transduction and protein synthesis. aai.orgens-lyon.fr
This compound influences this regulatory network by activating PKC, which then binds to the native RACK1 scaffold. pnas.orgens-lyon.fr This interaction is crucial, as RACK1 stabilizes the active conformation of PKC and shuttles the kinase to specific subcellular locations and substrates, thereby ensuring signaling fidelity and efficiency. nih.govens-lyon.fr For instance, RACK1 can recruit activated PKC to the ribosome, leading to the phosphorylation of eukaryotic initiation factor 6 (eIF6) and subsequent stimulation of translation. ens-lyon.fr
The RACK1 scaffold integrates a vast array of signaling pathways. By activating PKC, this compound can indirectly modulate these interconnected networks. Key pathways regulated by the RACK1 scaffold include:
MAPK Pathways : RACK1 acts as an adaptor linking PKC to the c-Jun N-terminal Kinase (JNK) pathway. ulisboa.ptmolbiolcell.org It can form a complex with PKC and JNK, where PKC phosphorylation augments JNK activation by its upstream kinases, MKK4 and MKK7.
Src Family Kinases : RACK1 is an endogenous inhibitor of Src kinase activity. aai.orgulisboa.pt It can bind directly to Src, an interaction that is enhanced by PKC activation, thereby modulating Src-dependent processes like cell growth and migration. ulisboa.ptmolbiolcell.org
Integrin and Focal Adhesion Signaling : RACK1 interacts with the cytoplasmic domain of integrin β subunits and Focal Adhesion Kinase (FAK). embopress.orgulisboa.pt This positions RACK1 as a key regulator of cell adhesion, spreading, and migration by linking integrin signaling to other pathways, such as those mediated by IGF-1R. aai.orgulisboa.pt
G-Protein Signaling : RACK1 has been identified as a binding partner for G-protein βγ subunits, where it can selectively inhibit the activation of downstream effectors like Phospholipase Cβ (PLCβ), thereby regulating chemotaxis. nih.gov
The extensive network of RACK1's interacting partners underscores its central role as a master regulator. This compound, by targeting the PKC-RACK1 axis, provides a tool to probe and manipulate this complex signaling web.
Table of Key RACK1 Interacting Proteins
| Functional Class | Interacting Protein(s) | Signaling Pathway/Cellular Process | Reference(s) |
| Protein Kinases | Protein Kinase C (PKC), Src, Focal Adhesion Kinase (FAK), MKK7 | Signal Transduction, Cell Growth, Migration, Stress Response | aai.orgulisboa.pt |
| Receptors | Integrin β subunits, IFN-α Receptor (IFNAR2c), IGF-1R, TBXA2R | Cell Adhesion, Immune Response, Growth Factor Signaling | aai.orgembopress.orgulisboa.pt |
| Signaling Adaptors | G-protein βγ subunits, SERBP1 | G-protein signaling, RNA processing | nih.govgenecards.org |
| Transcription Factors | c-Jun, BMAL1, HIF1A | Gene Expression, Circadian Rhythm, Hypoxia Response | aai.org |
| Viral/Bacterial Proteins | HIV-1 Nef, Yersinia YopK | Pathogen-Host Interaction | plos.org |
| Ribosomal Proteins | Component of 40S subunit | Protein Translation, Ribosome Quality Control | aai.orgens-lyon.fr |
Pseudo Rack1 Peptide in Disease Pathogenesis: Mechanistic Insights
Contributions to Oncogenic Processes and Cancer Biology (Mechanistic Focus)
The dysregulation of RACK1 is implicated in the initiation and progression of numerous cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. peerj.comnih.govnih.gov Its role is intrinsically linked to its function as a scaffolding protein, which allows it to integrate signals from multiple pathways that are critical for cancer cell behavior. peerj.comnih.govnih.gov
RACK1 exerts significant control over fundamental cellular processes such as proliferation and apoptosis, often through its interaction with central signaling nodes. In several cancers, including breast, prostate, and lung cancer, high expression of RACK1 is associated with enhanced cell proliferation and survival. nih.govbiorxiv.org Conversely, in gastric and colon cancer, RACK1 has been reported to act as a tumor suppressor by inhibiting cell growth. peerj.comnih.gov
Mechanistically, RACK1 influences cell survival by modulating key pathways. For instance, RACK1-dependent activation of the AKT/mTOR pathway has been shown to promote growth and survival in oral squamous cell carcinoma (OSCC). nih.govnih.gov In breast cancer, RACK1 is required for proliferation and enhances the stability of β-catenin, a central component of the canonical WNT signaling pathway, thereby promoting its pro-growth and pro-survival functions. nih.gov RACK1 achieves this by competitively binding to PSMD2, a proteasome component, which prevents the degradation of ubiquitinated β-catenin. nih.gov Furthermore, RACK1 can suppress apoptosis by inhibiting the activity of Src kinase in the intrinsic and Akt pathways or by sequestering components of the MTK1–SAPK signaling cascade into stress granules. ulisboa.pt
As a master scaffold, RACK1 modulates a complex web of signaling networks that are frequently hijacked in cancer to promote malignancy, including invasion and metastasis. peerj.comnih.govbiorxiv.org Its ability to assemble and localize signaling complexes is crucial for the dynamic processes of cell adhesion and migration. biorxiv.org
RACK1 is a key regulator of Focal Adhesion Kinase (FAK), a critical protein in cell migration. biorxiv.org Suppression of RACK1 disrupts FAK activity, cell adhesion, and spreading. biorxiv.org The interaction between RACK1 and Src kinase is also pivotal; RACK1 can either inhibit Src activity or facilitate its transport to specific cellular locations where it can execute its functions. ulisboa.ptbiorxiv.org High RACK1 expression has been linked to poor prognosis and lymphatic invasion in various cancers through its involvement in pathways such as Src/FAK, RAS/MEK/ERK, and IKK/NF-κB. peerj.comnih.gov For example, in hepatocellular carcinoma, RACK1 overexpression enhances the activity of JNK by binding to MKK7, thereby promoting tumor growth. ulisboa.pt In contrast, some studies report that RACK1 can act as a negative regulator of the pro-oncogenic NF-κB pathway, contributing to a tumor-suppressor role in gastric cancer cells. ulisboa.ptnih.gov
Table 1: RACK1-Modulated Signaling Pathways in Cancer
| Signaling Pathway | Cancer Type(s) | Mechanistic Effect | Reference(s) |
|---|---|---|---|
| AKT/mTOR | Oral Squamous Cell Carcinoma, Non-Small Cell Lung Cancer | Promotes cell growth, survival, and radioresistance. | nih.govnih.gov |
| Wnt/β-catenin | Breast Cancer, Gastric Cancer | Enhances β-catenin stability (Breast); Stabilizes destruction complex (Gastric). | peerj.comnih.gov |
| Src/FAK | Non-Small Cell Lung Cancer, Breast Cancer | Regulates cell migration, adhesion, and invasion. | peerj.combiorxiv.org |
| RAS/MEK/ERK | Esophageal Cancer | Promotes tumor development. | nih.gov |
| IKK/NF-κB | Oral Squamous Cell Carcinoma, Gastric Cancer | Promotes M2 macrophage polarization (OSCC); Suppresses activity (Gastric). | ulisboa.ptpeerj.comnih.gov |
| JNK/MKK7 | Hepatocellular Carcinoma | Augments JNK activity, promoting tumor growth. | ulisboa.pt |
| PI3K/Akt/FAK | Nasopharyngeal Carcinoma | Promotes proliferation and invasion. | nih.gov |
Impact on Cell Growth and Survival Pathways.
Role in Age-Related Immunodeficiency and Associated Pathologies
Immunosenescence, the age-associated decline in immune function, is characterized by a reduced ability to respond to new antigens and an increased susceptibility to infections. nih.govmdpi.com A key molecular defect contributing to this phenomenon is impaired signal transduction within immune cells, particularly through the PKC pathway. nih.govresearchgate.netunimi.it Research has identified a reduced expression of RACK1 in immune cells from elderly individuals, which leads to defective PKC activation and subsequent functional impairments, including poor cytokine production and response to stimuli. nih.govresearchgate.net
The Pseudo RACK1 peptide has been instrumental in elucidating this mechanism. Studies using leukocytes from both young and old donors have shown that the RACK1 pseudosubstrate can bypass the age-related deficit in RACK1 expression. nih.govnih.gov By directly activating PKCβ, the peptide restores critical immune functions in cells from older donors. nih.govresearchgate.net For instance, treatment with the RACK1 pseudosubstrate alone was shown to induce the production of cytokines like IL-6 and IL-8 and increase the expression of the co-stimulatory molecule CD86 in leukocytes from both age groups. nih.gov Furthermore, when used in combination with the bacterial endotoxin (B1171834) lipopolysaccharide (LPS), the pseudosubstrate restored the age-associated defective production of TNF-α and IL-10. nih.govnih.gov These findings demonstrate that directly targeting PKCβ activation can circumvent some of the key signaling blockades in immunosenescence, highlighting the central role of the RACK1/PKCβ axis in maintaining immune competence. nih.govnih.gov
Table 2: Effects of RACK1 Pseudosubstrate on Leukocyte Function in Young vs. Old Donors
| Parameter | Treatment | Effect in Young Donors | Effect in Old Donors | Reference(s) |
|---|---|---|---|---|
| IL-6, IL-8, CD86 | RACK1 Pseudosubstrate | Induction | Induction | nih.gov |
| IFN-γ | RACK1 Pseudosubstrate | No significant induction | Induction | nih.gov |
| TNF-α, IL-10 | RACK1 Pseudosubstrate + LPS | Increased Production | Restoration of defective production | nih.govnih.gov |
This compound Interactions in Host-Pathogen Dynamics (e.g., Viral Suppression Mechanisms)
The RACK1 protein is a critical host factor that is manipulated by a variety of pathogens, including viruses and bacteria, to facilitate their replication and evade immune responses. nih.govgenecards.orgplos.org Its role as a signaling hub makes it an attractive target for pathogens seeking to co-opt cellular machinery.
In the context of viral infections, RACK1 interacts with numerous viral proteins. genecards.orguniprot.org For instance, the nucleocapsid (N) protein of several coronaviruses, including infectious bronchitis virus (IBV), interacts with RACK1. plos.org This interaction facilitates the recruitment of activated PKCα (p-PKCα), which in turn leads to the disruption of the nuclear pore complex and suppression of the host's innate immune response by blocking the nuclear translocation of key transcription factors like IRF3 and NF-κB p65. plos.org RACK1 is also essential for the IRES-mediated translation of viral mRNAs for pathogens such as Hepatitis C virus (HCV) and Herpes Simplex Virus-1 (HSV-1), making it a crucial component for viral protein synthesis. nih.gov In poxvirus infections, RACK1 is modified to remodel host ribosomes, giving a translational advantage to viral mRNAs. nih.gov These interactions suggest that inhibiting the RACK1-PKC nexus could be a viable host-targeted antiviral strategy.
RACK1 is also a key target in bacterial pathogenesis. The bacterium Yersinia pseudotuberculosis, a cause of foodborne illness, injects a virulence protein called YopK into the host cell cytoplasm. nih.gov YopK directly binds to RACK1, an interaction that is essential for the bacteria to resist phagocytosis by immune cells. nih.gov Cells with downregulated RACK1 are no longer susceptible to this antiphagocytic activity, demonstrating that the YopK-RACK1 interaction is a critical step for bacterial survival and virulence. nih.gov
Table 3: RACK1 Interactions in Host-Pathogen Dynamics
| Pathogen | Pathogen Protein | Mechanistic Consequence of Interaction with Host RACK1 | Reference(s) |
|---|---|---|---|
| Coronavirus (IBV) | Nucleocapsid (N) protein | Recruits p-PKCα, disrupts nuclear pore complex, suppresses host innate immunity. | plos.org |
| Human Respiratory Syncytial Virus (RSV) | Matrix (M) protein | Suppresses interferon signaling. | genecards.orguniprot.org |
| Hepatitis C Virus (HCV) / Herpes Simplex Virus (HSV-1) | N/A (utilizes host factor) | Essential for IRES-mediated translation of viral mRNA. | nih.gov |
| Poxvirus | N/A (utilizes host factor) | Modifies RACK1 to remodel host ribosomes for preferential viral translation. | nih.gov |
| Epstein-Barr Virus (EBV) | BZLF1 | Interacts with RACK1. | genecards.orguniprot.org |
| HIV-1 | Nef | Interaction with RACK1 increases Nef phosphorylation by PKC. | genecards.orguniprot.org |
| Yersinia pseudotuberculosis | YopK | Enables bacterial evasion of phagocytosis, crucial for virulence. | nih.gov |
Advanced Research Methodologies for Pseudo Rack1 Peptide Characterization
In Vitro Experimental Models for Activity Assessment
In vitro models are fundamental for assessing the biological activity of Pseudo RACK1. These systems allow for controlled investigation of the peptide's effects on cellular processes and biochemical pathways.
A variety of cell culture systems are utilized to study the functional consequences of this compound activity. The choice of cell line is often dictated by the specific biological question being addressed. For instance, the human promyelocytic cell line THP-1 is a common model to investigate the role of PKCβ and RACK1 in immune cell activation. nih.govunimi.itresearchgate.netresearchgate.net In these cells, this compound has been shown to induce the production of cytokines like IL-6 and IL-8, and upregulate the expression of the costimulatory molecule CD86. nih.govresearchgate.net
Functional assays are critical for quantifying the physiological effects of this compound. Proliferation assays, such as the CCK8 assay, and migration/invasion assays, like the transwell system, are used to evaluate the peptide's impact on cancer cell behaviors. nih.gov For example, studies on hepatocellular carcinoma and breast cancer cell lines have demonstrated that modulation of the RACK1 pathway can significantly affect cell proliferation, migration, and invasion. nih.govbiorxiv.org The effect of this compound on cell proliferation has also been evaluated in T-cell acute lymphoblastic leukemia. unimi.it
Primary human leukocytes, obtained from donors of different ages, have also been used to study the effects of this compound. nih.gov These studies have revealed that the peptide can induce cytokine production and may restore some age-associated defects in immune responses. nih.gov
Table 1: Cell Lines and Functional Assays for this compound Research
| Cell Line | Organism | Tissue of Origin | Functional Assays Used | Key Findings Related to this compound/RACK1 Pathway |
| THP-1 | Human | Acute monocytic leukemia | Cytokine production (ELISA), CD86 expression (Flow Cytometry) | This compound induces IL-6, IL-8, and CD86 expression. nih.govresearchgate.net |
| Hca-P, Hca-F | Mouse | Hepatocellular carcinoma | Proliferation (CCK8 assay), Migration/Invasion (Transwell assay) | RACK1 overexpression enhances proliferation, migration, and invasion. nih.gov |
| MDA-MB-231, MCF7 | Human | Breast adenocarcinoma | Adhesion, Migration, Invasion assays | RACK1 inhibitors prevent filopodia/lamellipodia development and inhibit migration. biorxiv.org |
| Primary Leukocytes | Human | Blood | Cytokine production (Whole blood assay), CD86 expression | This compound induces cytokine production and can reverse some age-related immune deficits. nih.gov |
| RBL-2H3 | Rat | Basophilic leukemia | Degranulation (β-hexosaminidase release) | RACK1 is crucial for mast cell secretion and Ca2+ mobilization. biologists.com |
Biochemical assays are essential for dissecting the molecular mechanisms underlying this compound's effects. Western blotting is a standard technique used to detect the expression levels of RACK1 and other related proteins in cell lysates. nih.govulisboa.ptnih.govcellsignal.com It is also used to assess the translocation of PKCβII to the cell membrane, a key indicator of its activation, which can be induced by this compound. researchgate.net
Immunoprecipitation (IP) is a powerful tool for investigating protein-protein interactions. Co-immunoprecipitation (Co-IP) assays have been used to demonstrate the interaction between RACK1 and various signaling partners, including the mineralocorticoid receptor (MR), Tyk2, Ci, and Cos2. nih.govaai.orgnih.gov For instance, Co-IP experiments in PC3 cells revealed that RACK1 forms a complex with AKT, mTOR, and Rictor. researchgate.net Furthermore, IP can be used to pull down a specific protein to analyze its post-translational modifications, such as phosphorylation. cellsignal.comaai.org
Kinase assays are employed to measure the enzymatic activity of protein kinases that are modulated by RACK1 or this compound. Since RACK1 is known to interact with and modulate the activity of kinases like PKC and Src, these assays are crucial for understanding the signaling pathways involved. ulisboa.ptnih.gov
Table 2: Biochemical Assays in this compound Research
| Assay | Purpose | Example Application |
| Western Blot | Detect and quantify protein expression and post-translational modifications. | Measuring RACK1 protein levels in response to various stimuli or inhibitors. nih.govulisboa.ptnih.gov |
| Immunoprecipitation (IP) / Co-Immunoprecipitation (Co-IP) | Identify and confirm protein-protein interactions. | Demonstrating the interaction between RACK1 and YopK from Yersinia pseudotuberculosis. plos.org |
| Kinase Assay | Measure the enzymatic activity of protein kinases. | Assessing the influence of RACK1 on Src kinase activity. ulisboa.pt |
Cell Culture Systems and Functional Assays (e.g., Proliferation, Migration).
Biophysical Techniques for Interaction Analysis
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions. Surface Plasmon Resonance (SPR) is a label-free technique that can be used to study the real-time binding between this compound and its target proteins. drugtargetreview.comwashington.edu This method allows for the determination of association and dissociation rate constants, providing a detailed understanding of the binding kinetics. washington.edu
Other biophysical methods, such as native mass spectrometry (nMS) and dynamic light scattering (DLS), can also be employed to characterize the interactions of this compound. drugtargetreview.compreprints.org nMS can provide information on the stoichiometry of the protein-ligand complex, while DLS can assess the conformational stability of the target protein upon ligand binding. drugtargetreview.compreprints.org
Advanced Imaging for Subcellular Localization and Dynamic Tracking
Advanced imaging techniques are indispensable for visualizing the subcellular localization of RACK1 and tracking its dynamics within living cells. Immunofluorescence microscopy is commonly used to determine the distribution of RACK1 in fixed cells. biologists.comnih.govnih.gov For example, in non-stimulated mast cells, RACK1 is distributed throughout the cytoplasm, but upon stimulation, it translocates to the plasma membrane and the juxtanuclear region. biologists.com
Live-cell imaging using fluorescently tagged proteins, such as RACK1-GFP, allows for the dynamic tracking of the protein in response to various stimuli. biorxiv.org Advanced microscopy techniques like light-sheet fluorescence microscopy (LSFM) enable long-term imaging of protein localization in whole organisms, such as Arabidopsis, with minimal phototoxicity. frontiersin.org Confocal laser scanning microscopy (CLSM) provides high-resolution images of subcellular structures and has been used to study the localization of RACK1 in different cell types and tissues. frontiersin.org These imaging studies have revealed that RACK1 can be found in various cellular compartments, including the cytoplasm, nucleus, and at the tips of growing root hairs in plants. biorxiv.org In HeLa cells, RACK1 has been observed to localize to phagocytic cups during bacterial infection. plos.orgnih.gov
Genetic and Pharmacological Approaches to Validate this compound-Mediated Effects
Genetic and pharmacological approaches are crucial for validating that the observed cellular and biochemical effects are indeed mediated by the interaction of this compound with its intended target.
Genetic approaches include the use of RNA interference (RNAi) or short hairpin RNA (shRNA) to knockdown the expression of RACK1. biologists.comnih.govnih.govoup.com By reducing the levels of RACK1, researchers can assess the impact on specific cellular processes and signaling pathways, thereby confirming the role of RACK1 in those events. For instance, shRNA-mediated knockdown of RACK1 in mouse collecting duct cells significantly reduced mineralocorticoid receptor (MR) transactivation. nih.gov
Pharmacological approaches involve the use of specific inhibitors or activators to modulate the activity of proteins in the RACK1 signaling pathway. For example, LY294002, a PI3K inhibitor, has been used to demonstrate the involvement of the PI3K/Rac1 pathway in RACK1-mediated effects on hepatocellular carcinoma cell proliferation and migration. nih.gov Similarly, the use of a RACK1 pseudosubstrate itself is a pharmacological approach to directly activate PKCβ. nih.govresearchgate.net The development of small molecule inhibitors of RACK1 provides another avenue to probe its function and validate its role in processes like breast cancer cell migration and invasion. biorxiv.org
These genetic and pharmacological tools, when used in combination with the other research methodologies described, provide a robust framework for the characterization and validation of this compound's biological functions. ucsf.edu
Conceptual Approaches for Therapeutic Development Based on Pseudo Rack1 Mechanisms
Rational Design of Pseudo RACK1-Derived Modulators for Targeted Interventions
The rational design of therapeutic agents based on the this compound mechanism stems from a deep understanding of Protein Kinase C (PKC) regulation. PKC isozymes are held in an inactive state by intramolecular interactions. nih.govmdpi.com A key interaction involves a "pseudo-anchoring site" or "pseudo-RACK" site within the PKC enzyme itself, which binds to the enzyme's own RACK-binding site, preventing it from interacting with its actual anchoring protein, the Receptor for Activated C-Kinase (RACK). nih.govresearchgate.net
This compound is a synthetic peptide that corresponds to this pseudo-RACK sequence. nih.gov When introduced into a cell, it competes for the RACK-binding site on the PKC enzyme, disrupting the autoinhibitory clamp and shifting the enzyme toward its active conformation. nih.gov This principle of allosteric modulation has become a foundation for designing novel, highly specific therapeutic agents. researchgate.netresearchgate.net
Researchers have demonstrated that this rational approach can be used to generate not only activators but also selective inhibitors. nih.govresearchgate.net By analyzing the sequences of pseudo-RACK sites and their corresponding RACK-binding domains across different PKC isozymes, peptides can be designed to either mimic or block these specific protein-protein interactions. nih.govmdpi.com For example, a subtle modification, such as changing a single amino acid in the pseudo-εRACK peptide, successfully converted the peptide from an agonist to a selective antagonist. researchgate.net This highlights the potential to develop a new generation of PKC modulators with enhanced selectivity and improved pharmacological properties, moving beyond traditional inhibitors that target the highly conserved ATP-binding site. researchgate.net
This strategy has been applied to develop isozyme-specific modulators for various conditions. nih.gov Peptides derived from unique regions of different PKC isozymes, such as the V5 region, have been created to selectively inhibit specific isoforms like PKCβII or PKCγ, demonstrating potential in preclinical models of heart failure and nociception. nih.govmdpi.com
Table 1: Examples of Rationally Designed PKC Modulators
| Modulator Type | Peptide Origin | Target | Mechanism of Action | Reference |
|---|---|---|---|---|
| Allosteric Agonist | Pseudo-RACK site of PKCβ | PKCβ | Binds to the RACK-binding site on PKCβ, disrupting autoinhibition and causing activation. | nih.gov |
| Competitive Antagonist | RACK-binding site on PKC | RACK | Binds to the PKC-binding site on the RACK protein, preventing PKC from anchoring and functioning. | nih.gov |
| Selective Antagonist | Modified pseudo-εRACK sequence | εPKC | A single amino acid substitution changes the peptide from an activator to an inhibitor. | researchgate.net |
Potential for this compound as a Mechanistic Probe in Drug Discovery
In drug discovery, chemical probes are essential tools used to dissect the function of a specific protein within complex biological systems. promega.com.au A high-quality probe selectively engages its target to alter its function, thereby allowing researchers to validate the protein's role in health and disease. promega.com.au this compound functions as a valuable mechanistic probe by providing a way to selectively activate the PKCβ pathway. researchgate.netnih.gov
Its utility lies in its specific mechanism: it is a peptide derived from the C2 domain of PKC-β, linked to a cell-permeating Antennapedia domain peptide that ensures efficient uptake into intact cells. rndsystems.comnih.gov Once inside, the active peptide is released and specifically activates PKCβ. rndsystems.com This allows researchers to precisely stimulate this pathway and observe the downstream consequences, effectively confirming the involvement of PKCβ in various cellular processes. researchgate.net
For example, this compound has been instrumental in studying the immune system. Research has shown that using this compound to directly activate PKC-β in primary leukocytes and THP-1 cells induces the production of the cytokine IL-8 and increases the expression of the surface marker CD86. researchgate.netnih.gov This directly implicates the PKCβ pathway in the activation of these immune cells. researchgate.net Furthermore, it has been used to probe the anti-inflammatory mechanisms of other drugs; the inhibitory effect of cortisol on cytokine release was blocked in the presence of the this compound, confirming the central role of RACK1 expression in cortisol's mechanism of action. ulisboa.pt
By enabling the specific activation of a single signaling node, this compound allows for the validation of that pathway as a potential drug target and helps elucidate the mechanistic details of compound-target interactions, both of which are critical for effective drug discovery. nih.govdrughunter.com
Table 2: Applications of this compound as a Mechanistic Probe
| Biological System | Finding | Implication for Drug Discovery | Reference |
|---|---|---|---|
| Human Leukocytes | This compound induced IL-8 production and CD86 expression. | Confirms PKCβ as a key regulator of immune cell activation and a potential target for immunomodulatory drugs. | researchgate.netnih.gov |
| THP-1 Cell Line | This compound confirmed the role of PKCβ in chemical allergen-induced CD86 expression and IL-8 production. | Provides a tool to screen for compounds that modulate allergen-induced immune responses via the PKCβ pathway. | researchgate.net |
Exploring this compound's Role as a Biomarker for Pathway Activity
A biomarker is a measurable indicator of a biological state or condition. nih.gov The expression level of the RACK1 protein itself has emerged as a significant prognostic biomarker in various cancers, where high expression is often correlated with poor patient survival and unfavorable clinicopathological features like lymphatic invasion. nih.govpeerj.com RACK1 has also been suggested as a marker for evaluating the immunotoxicity of certain chemicals. researchgate.net
While RACK1 expression levels provide valuable prognostic information, this compound offers the potential to be used as a functional biomarker to probe the activity and integrity of the RACK1/PKCβ signaling pathway. The response of a patient's cells to stimulation with this compound could serve as a direct measure of the pathway's responsiveness.
This concept is particularly relevant in the context of age-related immunosenescence, where a functional deficit in Langerhans cells has been linked to a decreased expression of RACK1. researchgate.netnih.gov Challenging these cells ex vivo with this compound could potentially quantify the extent of this functional deficit. nih.gov A robust response (e.g., cytokine production) would indicate an intact and functional pathway, while a diminished response would suggest impairment. researchgate.netnih.gov
Therefore, monitoring cellular reactions to this compound could be explored as a diagnostic tool to:
Assess the functional status of the RACK1/PKCβ pathway in various diseases. researchgate.netpeerj.com
Identify patient populations that might benefit from therapies targeting this pathway.
Evaluate the on-target effects of novel drugs designed to modulate RACK1 or PKCβ activity during preclinical or clinical studies. promega.com.au
The potential to use this compound in this manner could help stratify patients and refine clinical decision-making for therapies intertwined with this critical signaling cascade. nih.gov
Future Directions and Emerging Avenues in Pseudo Rack1 Peptide Research
Elucidating Novel Pseudo RACK1 Interaction Landscapes
The primary and defining interaction of the this compound peptide is with Protein Kinase C (PKC), specifically mimicking an autoregulatory function to activate the enzyme. nih.govpnas.org However, the protein from which its name is derived, the Receptor for Activated C Kinase 1 (RACK1), is a highly versatile scaffold protein that orchestrates vast signaling networks by binding to a multitude of diverse proteins. nih.govjbr-pub.org.cn This suggests that the landscape of interactions for this compound and its future analogs may be more complex than currently appreciated.
Future research is anticipated to move beyond the canonical PKC interaction to explore whether this compound can engage with other binding partners, either directly or as part of a PKC-dependent complex. The RACK1 protein itself interacts with key signaling molecules involved in pathways regulating cell migration, transcription, and translation. ulisboa.ptmolbiolcell.org Understanding if and how the this compound peptide influences these broader networks is a critical next step. For instance, RACK1 is known to be a core component of the 40S ribosomal subunit, placing it at a nexus of signaling and protein synthesis. embopress.orgnih.gov Investigating whether the activation of PKC by this compound leads to downstream interactions that mirror the scaffolding function of the full-length RACK1 protein is a promising avenue.
Table 1: Selected Interaction Partners of the Endogenous RACK1 Scaffold Protein This table illustrates the broad interaction landscape of the full-length RACK1 protein, providing a map of potential pathways that could be indirectly influenced by PKC activation via the this compound peptide.
| Interacting Protein | Signaling Pathway/Cellular Process | Reference(s) |
| Protein Kinase C (PKC) | Signal Transduction, Cell Growth, Gene Expression | ulisboa.ptnih.gov |
| Src Tyrosine Kinase | Cell Adhesion, Migration, Proliferation | ulisboa.pt |
| G Protein βγ subunits (Gβγ) | G-protein coupled receptor (GPCR) signaling, Chemotaxis | molbiolcell.org |
| eIF6 | Ribosome Assembly, Translation Initiation | embopress.orgnih.gov |
| β1-integrins | Cell Adhesion, Phagocytosis | plos.org |
| Mineralocorticoid Receptor (MR) | Steroid Hormone Signaling | oup.com |
Understanding Context-Dependent Specificity and Pleiotropic Effects
A significant challenge and area of research is deciphering the context-dependent specificity and pleiotropic effects of this compound. The activation of PKC, a central node in cellular signaling, can lead to a wide array of downstream events, and the ultimate outcome is highly dependent on the specific cellular environment, the presence of co-stimuli, and the particular PKC isoforms involved. nih.govnih.gov
Research has shown that this compound exhibits distinct effects depending on the experimental context. For example, in human leukocytes, this compound alone can induce the production of certain cytokines like IL-8 and the expression of the activation marker CD86. nih.govoncotarget.com However, it fails to induce other cytokines, such as IL-6 or TNF-α, on its own. oncotarget.com This suggests a degree of specificity in its action. Yet, when combined with a suboptimal concentration of a classic immune activator like lipopolysaccharide (LPS), this compound acts as a costimulatory agent, significantly enhancing the production of IL-8 and TNF-α. oncotarget.com This highlights a critical context-dependency where the peptide's effect is shaped by the concurrent activation of other signaling pathways.
The pleiotropy of the RACK1 protein itself, which is implicated in everything from ribosome function to developmental processes, underscores the potential for complex and multifaceted effects when its pathways are modulated. nih.govelifesciences.org Deletion or depletion of the RACK1 protein in various models results in numerous, widespread phenotypic changes, further illustrating its pleiotropic nature. nih.govresearchgate.net Future studies must systematically map the effects of this compound across different cell types and under various physiological and pathological conditions to build a comprehensive understanding of its functional profile.
Table 2: Context-Dependent Effects of this compound on Immune Cells
| Condition | Cellular Response | Outcome | Reference(s) |
| This compound alone | Induces IL-8 and CD86 expression | Selective activation | oncotarget.com |
| This compound alone | Fails to induce IL-6 or TNF-α | Specificity of action | oncotarget.com |
| This compound + LPS | Increases IL-8 and TNF-α production compared to LPS alone | Costimulatory effect | oncotarget.com |
| This compound in leukocytes from aged donors | Restores some age-associated defects in cytokine production | Reversion of immunosenescence | nih.govoncotarget.com |
Development of Next-Generation this compound Analogs
The existing this compound peptide, often fused to a cell-permeating sequence like the Antennapedia domain, has been an invaluable research tool. rndsystems.comnih.gov However, the development of next-generation analogs is a logical and necessary step toward refining its utility and potential therapeutic application. The primary goals for developing new analogs center on enhancing specificity, stability, and efficacy.
One major avenue of development is the creation of analogs with selectivity for specific PKC isoforms. The PKC family consists of multiple isozymes with distinct, sometimes opposing, biological roles. The current this compound peptide is derived from PKCβ, but designing new peptides that can preferentially activate or even inhibit other specific isoforms (e.g., PKCε, which is also known to interact with RACK1) could provide more targeted modulation of signaling pathways and reduce off-target effects. jbr-pub.org.cn
Further modifications could focus on improving the peptide's pharmacological properties. This includes increasing its stability against protease degradation in a biological environment, optimizing its cell-penetrating capabilities, and modifying its binding affinity and kinetics. The introduction of unnatural amino acids, cyclization of the peptide backbone, or conjugation to carrier molecules are all established strategies that could be employed to create more robust and potent this compound analogs.
Table 3: Conceptual Framework for Developing Next-Generation this compound Analogs
| Development Goal | Potential Strategy | Desired Outcome |
| Increase Isoform Specificity | Modify peptide sequence based on isoform-specific binding interfaces. | Targeted activation/inhibition of a single PKC isozyme (e.g., PKCβII vs. PKCε). |
| Enhance Biological Stability | Introduce non-natural amino acids; cyclize the peptide. | Longer half-life in vitro and in vivo; resistance to proteases. |
| Improve Cellular Uptake | Optimize the attached cell-penetrating peptide (CPP) or use novel delivery systems. | More efficient delivery to target cells and tissues. |
| Create Inhibitory Analogs | Design peptides that bind the RACK1-binding site on PKC without causing activation. | A tool to block RACK1-PKC interaction and downstream signaling. |
Challenges in Translational Research of this compound-Based Strategies
Translating a peptide-based modulator of a core signaling pathway like PKC from a laboratory tool into a clinical strategy is fraught with challenges. futurebridge.comcytivalifesciences.com These hurdles span the scientific, manufacturing, and regulatory domains.
A primary scientific challenge is managing the on-target but pleiotropic effects of PKC activation. nih.gov Because PKC is involved in a vast number of cellular processes, systemic activation could lead to unintended and undesirable consequences. The context-dependent nature of this compound's effects makes predicting its in vivo activity complex. nih.govoncotarget.com A therapeutic effect in one cell type or disease state could be nullified or even detrimental in another. Therefore, developing targeted delivery systems to restrict the peptide's action to specific tissues or cell populations will be crucial.
From a drug development perspective, peptide therapeutics face inherent challenges, including potential immunogenicity, poor oral bioavailability, and rapid clearance. The manufacturing of complex peptides, especially those modified with cell-penetrating domains, must be scalable and meet stringent quality control standards (Chemistry, Manufacturing, and Controls - CMC), which can be a significant hurdle. cytivalifesciences.com
Finally, navigating the regulatory approval process requires a comprehensive demonstration of both efficacy and safety. cytivalifesciences.com This involves extensive preclinical studies to define the pharmacological and toxicological profile of a lead candidate. For a modulator of a central signaling kinase like this compound, regulatory agencies will likely require a deep understanding of its mechanism of action and a thorough characterization of its potential off-target and on-target side effects. Bridging the gap from promising preclinical data to successful clinical application will require overcoming these significant translational hurdles. futurebridge.com
Q & A
Q. What is the role of Pseudo RACK1 in modulating PKC signaling pathways?
this compound refers to a peptide sequence derived from PKC that mimics the RACK1 binding site. It acts as an autoregulatory agonist, enabling PKC activation without requiring traditional activators like phorbol esters. Mechanistically, pseudo-RACK1 interacts with PKC’s RACK-binding domain, stabilizing its active conformation and facilitating downstream signaling . This property has been exploited to study PKCβ’s role in T-cell leukemia proliferation, where pseudo-RACK1 induced dose-dependent anti-proliferative effects .
Q. How does RACK1/Pseudo RACK1 influence cancer prognosis?
RACK1 overexpression correlates with poor prognosis in pancreatic ductal adenocarcinoma (PDAC), melanoma, and hepatocellular carcinoma (HCC). For example, in PDAC, high RACK1 expression is linked to advanced clinical stage (P=0.011), lymph node invasion (P<0.001), and reduced median survival (14.3 vs. 26.9 months in low-expression groups) . Pseudo-RACK1’s selective activation of PKCβ further highlights isoform-specific roles in chemoresistance and proliferation .
Advanced Research Questions
Q. How to design experiments to validate this compound’s functional interactions with PKC isoforms?
- Concentration ranges : Use pseudo-RACK1 at incremental doses (e.g., 0–100 µM) to establish dose-response curves, as demonstrated in T-ALL cell lines .
- Validation : Pair pseudo-RACK1 treatment with PKCβ-specific inhibitors (e.g., LY333531) to confirm pathway specificity.
- Controls : Include PKC activators (e.g., PMA) and inactive scrambled peptides to rule off-target effects.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring α=0.05 and power ≥0.8 .
Q. How to reconcile contradictory data on RACK1 expression across cancer types?
While RACK1 is upregulated in PDAC and HCC , it is downregulated in diabetic rat brain tissues . These discrepancies may arise from tissue-specific signaling contexts or post-translational modifications. For example, LRP11 stabilizes RACK1 via USP5-mediated deubiquitination in HCC but has no known role in neuronal RACK1 regulation . Experimental reconciliation requires:
- Tissue-specific proteomic profiling (e.g., LC-MS/MS).
- Ubiquitination assays (e.g., immunoprecipitation with anti-ubiquitin antibodies) .
Q. What methodologies are optimal for studying RACK1 isoform-specific functions using CRISPR?
- Isoform-specific editing : Design sgRNAs targeting exon 5 of RACK1, which disrupts splicing and induces nonsense-mediated decay (NMD), as validated in single-cell RNA-seq studies .
- Functional rescue : Co-transfect pseudo-RACK1 plasmids to assess PKCβ reactivation in CRISPR-edited cells .
- Data integration : Combine long-read sequencing (for isoform detection) with short-read scRNA-seq to correlate isoform expression with transcriptional profiles .
Q. How to investigate RACK1’s mechanistic link to lipid metabolism in HCC?
- Co-immunoprecipitation (Co-IP) : Confirm LRP11-RACK1 interaction in HCC cell lines (e.g., HepG2) .
- Metabolomic profiling : Use LC-MS to quantify lipid species (e.g., triglycerides, phospholipids) in RACK1-knockdown models.
- In vivo validation : Employ orthotopic HCC mouse models with RACK1 overexpression, monitoring tumor growth via bioluminescence imaging .
Q. What statistical approaches address confounding variables in RACK1 expression studies?
- Multivariate Cox regression : Adjust for covariates like histological differentiation and lymph node invasion in survival analyses .
- Kaplan-Meier stratification : Subgroup patients by clinical stage (I/II vs. III/IV) to isolate RACK1’s prognostic impact .
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction in high-throughput datasets (e.g., RNA-seq) .
Q. Why does PKCβ activation via pseudo-RACK1 suppress proliferation, while PKCα inhibition does not?
PKCβ promotes pro-apoptotic signaling in T-ALL, whereas PKCα is linked to chemoresistance. Pseudo-RACK1 selectively enhances PKCβ activity, triggering cell cycle arrest (e.g., G1 phase) without affecting RACK1 expression . Contrastingly, PKCα downregulation may sensitize cells to apoptosis, requiring combinatorial studies with chemotherapeutics (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
